Welcome to the BenchChem Online Store!
molecular formula C11H10N2O B1621478 2-[1-(1H-imidazol-1-yl)vinyl]phenol CAS No. 74204-47-0

2-[1-(1H-imidazol-1-yl)vinyl]phenol

Cat. No. B1621478
M. Wt: 186.21 g/mol
InChI Key: AHQLCEQBXIBHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04629795

Procedure details

To a solution of 500 g (2.69 mol) of 2-[1-(1H-imidazol-1-yl)vinyl]phenol 4 in 3 L of DMSO was added 210 g (3.22 mol) of potassium hydroxide (pellet) with stirring and the mixture was stirred at room temperature for 1 hour. The solution was cooled to 12°-18° C. and there was dropwise added a solution of 577 g (2.95 mol) of 2,4-dichlorobenzyl chloride 9 in 100 ml of DMSO in 1 hour. The mixture was allowed to stand at the same temperature with stirring for 2 hours. To the reaction mixture was dropwise added 4.5 L of water with ice-cooling in 45 minutes. The resulting mixture was stirred for 1 hour, and the precipitating crystals were collected by filtration, washed with water (0.75 L×4) and then with n-hexane (0.7 L×3), and dried in air to give 872 g (yield: 94.1%) of the titled compound 10, m.p., 90.5°-93° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
577 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Yield
94.1%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])=[CH2:7])[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].[Cl:17][C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH2:20]Cl.O>CS(C)=O>[Cl:17][C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH2:20][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[CH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
N1(C=NC=C1)C(=C)C1=C(C=CC=C1)O
Name
Quantity
210 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
577 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
4.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 12°-18° C.
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling in 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitating crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (0.75 L×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with n-hexane (0.7 L×3), and dried in air

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(COC2=C(C=CC=C2)C(=C)N2C=NC=C2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 872 g
YIELD: PERCENTYIELD 94.1%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.